molecular formula C5H10N2O3 B14016488 N~2~-Acetyl-L-serinamide CAS No. 23361-38-8

N~2~-Acetyl-L-serinamide

Cat. No.: B14016488
CAS No.: 23361-38-8
M. Wt: 146.14 g/mol
InChI Key: VDQFWSAIURVIGH-BYPYZUCNSA-N
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Description

N²-Acetyl-L-serinamide is an acetylated derivative of the amino acid L-serine, characterized by an acetyl group (-COCH₃) attached to the alpha-amino group (N²) and an amide (-CONH₂) replacing the carboxyl group. This modification enhances its stability and alters physicochemical properties such as solubility and bioavailability compared to free serine.

Properties

CAS No.

23361-38-8

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

(2S)-2-acetamido-3-hydroxypropanamide

InChI

InChI=1S/C5H10N2O3/c1-3(9)7-4(2-8)5(6)10/h4,8H,2H2,1H3,(H2,6,10)(H,7,9)/t4-/m0/s1

InChI Key

VDQFWSAIURVIGH-BYPYZUCNSA-N

Isomeric SMILES

CC(=O)N[C@@H](CO)C(=O)N

Canonical SMILES

CC(=O)NC(CO)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-acetamido-3-hydroxypropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-3-hydroxypropanoic acid.

    Acetylation: The amino group of the starting material is acetylated using acetic anhydride under controlled conditions to form the acetamido derivative.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-acetamido-3-hydroxypropanamide may involve large-scale acetylation reactions using automated reactors. The process is optimized for yield and efficiency, ensuring that the compound is produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-acetamido-3-hydroxypropanamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

(2S)-2-acetamido-3-hydroxypropanamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (2S)-2-acetamido-3-hydroxypropanamide exerts its effects involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxy group can participate in various biochemical pathways, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of N-Acetylated Amino Acid Amides

N²-Acetyl-N-benzyl-O-methyl-L-serinamide
  • Structure : Features a benzyl group on the amide nitrogen and a methyl ether on the serine side chain, differentiating it from N²-Acetyl-L-serinamide.
  • Molecular Formula : C₁₃H₁₈N₂O₃.
  • Such modifications are often employed to enhance membrane permeability in peptide-based therapeutics .
N2-Acetylornithine
  • Structure: An N-acylated derivative of ornithine (a diamino acid) with acetylation at the N² position.
  • Classification: Classified as an N-acyl-L-alpha-amino acid, sharing the acetylated alpha-amino group with N²-Acetyl-L-serinamide.
  • Biological Role: Acts as a biomarker in metabolic pathways, such as the urea cycle. Unlike serine derivatives, ornithine’s second amino group enables participation in polyamine biosynthesis .
L-Valinamide, N-acetylglycyl-L-lysyl-L-prolyl
  • Structure : A tripeptide amide with acetylated glycine, lysine, and proline residues.
  • Applications : Used in peptide synthesis and drug delivery systems. The presence of lysine (basic) and proline (rigid) introduces conformational constraints absent in N²-Acetyl-L-serinamide, impacting receptor binding specificity .

Physicochemical Properties and Modifications

Compound Molecular Weight Key Functional Groups Solubility Profile Bioactivity Notes
N²-Acetyl-L-serinamide ~146.14 g/mol* Acetyl (N²), amide (C-terminus) Moderate hydrophilicity Potential precursor in peptide synthesis
N²-Acetyl-N-benzyl-O-methyl-L-serinamide 262.30 g/mol Benzyl, methyl ether Low water solubility Enhanced lipophilicity for membrane penetration
N2-Acetylornithine 190.20 g/mol Acetyl (N²), carboxylate High water solubility Involved in arginine biosynthesis
L-Valinamide, N-acetylglycyl-L-lysyl-L-prolyl 402.47 g/mol Acetyl, lysine ε-amino group Variable (pH-dependent) Used in controlled-release formulations

*Calculated based on molecular formula.

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